5-(Cyclobutylcarbamoyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
“5-(Cyclobutylcarbamoyl)-1H-pyrrole-2-carboxylic acid” is an organic compound containing a pyrrole ring, a cyclobutyl group, a carbamoyl group, and a carboxylic acid group . Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole, but the presence of a nitrogen atom in the ring distinguishes it . The cyclobutyl group is a type of alkyl group derived from cyclobutane, a cyclic hydrocarbon with a four-membered ring . The carbamoyl group (CONH2) is a functional group derived from carbamic acid and consists of a carbonyl group (C=O) linked to an amine group (NH2) . The carboxylic acid group (-COOH) is a common functional group in organic chemistry, present in many forms of life and materials .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The exact methods would depend on the starting materials and the specific conditions required for each reaction . Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of a pyrrole ring suggests that the compound may exhibit aromaticity, which could affect its chemical behavior . The carbamoyl and carboxylic acid groups are polar, which could result in the compound having polar properties .
Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on its functional groups . The carboxylic acid group could participate in acid-base reactions, and the carbonyl group in the carbamoyl group could undergo reactions typical of other carbonyl-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, its solubility could be affected by the polarity of its functional groups, and its melting and boiling points could be influenced by the size and shape of the molecule .
Scientific Research Applications
Biosynthesis of Carbapenem Antibiotics
(5R)-Carbapen-2-em-3-carboxylic acid, a structurally simple carbapenem beta-lactam antibiotic, demonstrates the significance of compounds related to 5-(Cyclobutylcarbamoyl)-1H-pyrrole-2-carboxylic acid in antibiotic biosynthesis. The stereochemical assignments and the role of the enzyme CarC in the biosynthetic pathway are crucial for understanding the formation of these antibiotics, with implications for developing new antimicrobial agents (Stapon, Li, & Townsend, 2003).
Synthesis of Bio-Blocks Material
5-Formyl-2-furancarboxylic acid (FFCA), a bio-blocks material derived from the selective oxidation of 5-hydroxymethylfurfural, highlights the potential of compounds like this compound in creating valuable intermediates for various applications, including drug synthesis (Xu et al., 2019).
Enzymatic Synthesis of L-pyrroline-5-carboxylic Acid
The enzymatic synthesis of L-pyrroline-5-carboxylic acid, an intermediate in amino acid metabolism, from L-ornithine, underlines the importance of pyrrole derivatives in biochemical pathways, offering insights into metabolic regulation and potential therapeutic applications (Smith, Downing, & Phang, 1977).
Antibacterial Agents Development
The synthesis of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, related to this compound, demonstrates their potential as antibacterial agents, indicating the role of such compounds in developing new antimicrobial therapies (Bouzard et al., 1992).
HIV-1 Entry Inhibitors Synthesis
The synthesis of 5-Arylpyrrole-2-carboxylic acids as key intermediates for HIV-1 entry inhibitors highlights the role of pyrrole derivatives in antiviral drug development, showcasing the broader applicability of compounds like this compound in therapeutic contexts (Belov et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-(cyclobutylcarbamoyl)-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9(11-6-2-1-3-6)7-4-5-8(12-7)10(14)15/h4-6,12H,1-3H2,(H,11,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJGYTBKPFQGGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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